molecular formula C8H16O4S2 B13991002 4,4-Bis(ethylsulfonyl)but-1-ene CAS No. 6330-44-5

4,4-Bis(ethylsulfonyl)but-1-ene

Cat. No.: B13991002
CAS No.: 6330-44-5
M. Wt: 240.3 g/mol
InChI Key: FHAHTBDDCUNZMT-UHFFFAOYSA-N
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Description

4,4-Bis(ethylsulfonyl)but-1-ene is an organic compound with the molecular formula C8H16O4S2 It is characterized by the presence of two ethylsulfonyl groups attached to the fourth carbon of a butene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Bis(ethylsulfonyl)but-1-ene typically involves the reaction of but-1-ene with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through distillation or recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4,4-Bis(ethylsulfonyl)but-1-ene undergoes various chemical reactions, including:

    Oxidation: The ethylsulfonyl groups can be oxidized to form sulfonic acids.

    Reduction: Reduction of the double bond can yield saturated derivatives.

    Substitution: The ethylsulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide.

Major Products Formed:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of saturated butane derivatives.

    Substitution: Formation of various substituted butene derivatives.

Scientific Research Applications

4,4-Bis(ethylsulfonyl)but-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Bis(ethylsulfonyl)but-1-ene involves its interaction with various molecular targets. The ethylsulfonyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and other proteins, making the compound useful in biochemical studies.

Comparison with Similar Compounds

    4,4-Bis(methylsulfonyl)but-1-ene: Similar structure but with methylsulfonyl groups instead of ethylsulfonyl groups.

    4,4-Bis(phenylsulfonyl)but-1-ene: Contains phenylsulfonyl groups, leading to different chemical properties and reactivity.

Uniqueness: 4,4-Bis(ethylsulfonyl)but-1-ene is unique due to the presence of ethylsulfonyl groups, which impart distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

6330-44-5

Molecular Formula

C8H16O4S2

Molecular Weight

240.3 g/mol

IUPAC Name

4,4-bis(ethylsulfonyl)but-1-ene

InChI

InChI=1S/C8H16O4S2/c1-4-7-8(13(9,10)5-2)14(11,12)6-3/h4,8H,1,5-7H2,2-3H3

InChI Key

FHAHTBDDCUNZMT-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C(CC=C)S(=O)(=O)CC

Origin of Product

United States

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